

Comparative Docking Analysis of Amino-Substituted Tetrahydroquinoline Derivatives

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Compound of Interest

Compound Name: 5,6,7,8-Tetrahydroquinolin-3-amine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies on derivatives of the 5,6,7,8-tetrahydroquinoline scaffold, focusing on amino-substituted analogues. Due to the absence of a singular, comprehensive comparative study on **5,6,7,8-tetrahydroquinolin-3-amine** derivatives in the available literature, this document synthesizes findings from multiple studies on structurally related compounds. The objective is to offer a consolidated resource on the virtual screening, binding affinities, and interaction patterns of these promising heterocyclic moieties against various biological targets.

Data Summary of Docking Studies

The following table summarizes quantitative data from representative docking studies performed on amino-tetrahydroquinoline derivatives and related compounds. It is important to note that direct comparison of binding energies across different studies should be approached with caution due to variations in computational methods, software, and target proteins.

Compound Series	Biological Target	Representative Binding Affinity (kcal/mol)	Reference Compound/Drug	Reference Binding Affinity (kcal/mol)
2-Amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitriles	B-DNA (PDB ID: 1BNA)	Data not available in abstract	Not specified	Not applicable
Morpholine-Substituted 7-amino-3,4-dihydroquinolines	mTOR (Mammalian Target of Rapamycin)	Data not available in abstract	Not specified	Not applicable
Tetrahydroquinoline Derivatives	PI3K/AKT/mTOR Pathway	Data not available in abstract	Duvelisib, Idelalisib	Not applicable
Tetrahydroquinoline Derivatives with Pyrazole and Hydrazide Moieties	EGFR (Epidermal Growth Factor Receptor)	-10.1	Not specified	Not applicable

Experimental Protocols

The methodologies outlined below are a synthesis of common practices reported in molecular docking studies of tetrahydroquinoline derivatives and related heterocyclic compounds.

Molecular Docking Workflow

A generalized workflow for the molecular docking studies cited is as follows:

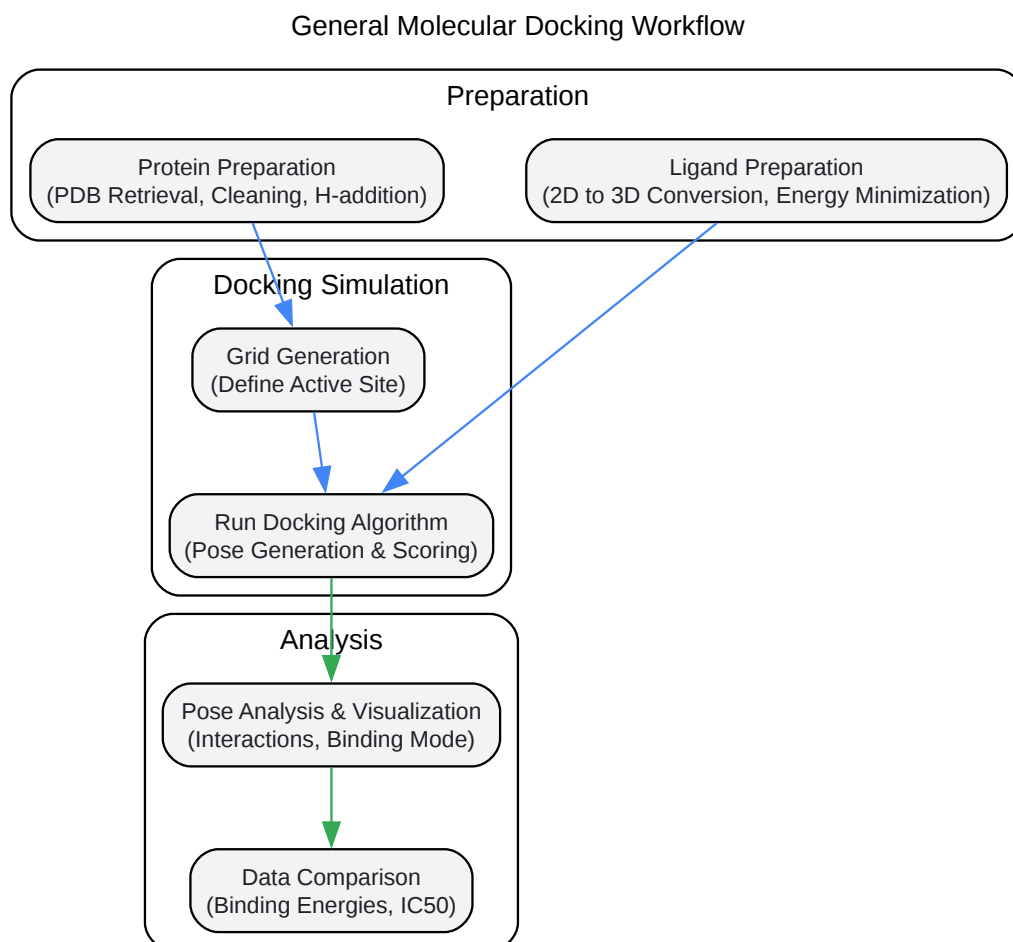
- Protein Preparation:

- The three-dimensional crystal structure of the target protein (e.g., B-DNA, EGFR) is retrieved from the Protein Data Bank (PDB).
- Water molecules and co-crystallized ligands are typically removed from the protein structure.
- Hydrogen atoms are added to the protein, and charges are assigned using a force field such as AMBER or CHARMM.
- The protein structure is then energy-minimized to relieve any steric clashes.
- Ligand Preparation:
 - The 2D structures of the 5,6,7,8-tetrahydroquinoline derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch.
 - These 2D structures are converted to 3D structures.
 - Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).
- Docking Simulation:
 - A docking software such as AutoDock Vina, Schrödinger's Glide, or MOE is used to perform the docking calculations.
 - A grid box is defined around the active site of the target protein to specify the search space for the ligand.
 - The docking algorithm then explores various conformations and orientations of the ligand within the active site, and scores them based on a scoring function that estimates the binding affinity.
 - The pose with the best score (lowest binding energy) is typically selected as the most probable binding mode.
- Analysis of Results:

- The binding affinities (usually in kcal/mol) are recorded and compared among the different derivatives.
- The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein are visualized and analyzed to understand the molecular basis of binding.

Visualizations

Molecular Docking Workflow Diagram

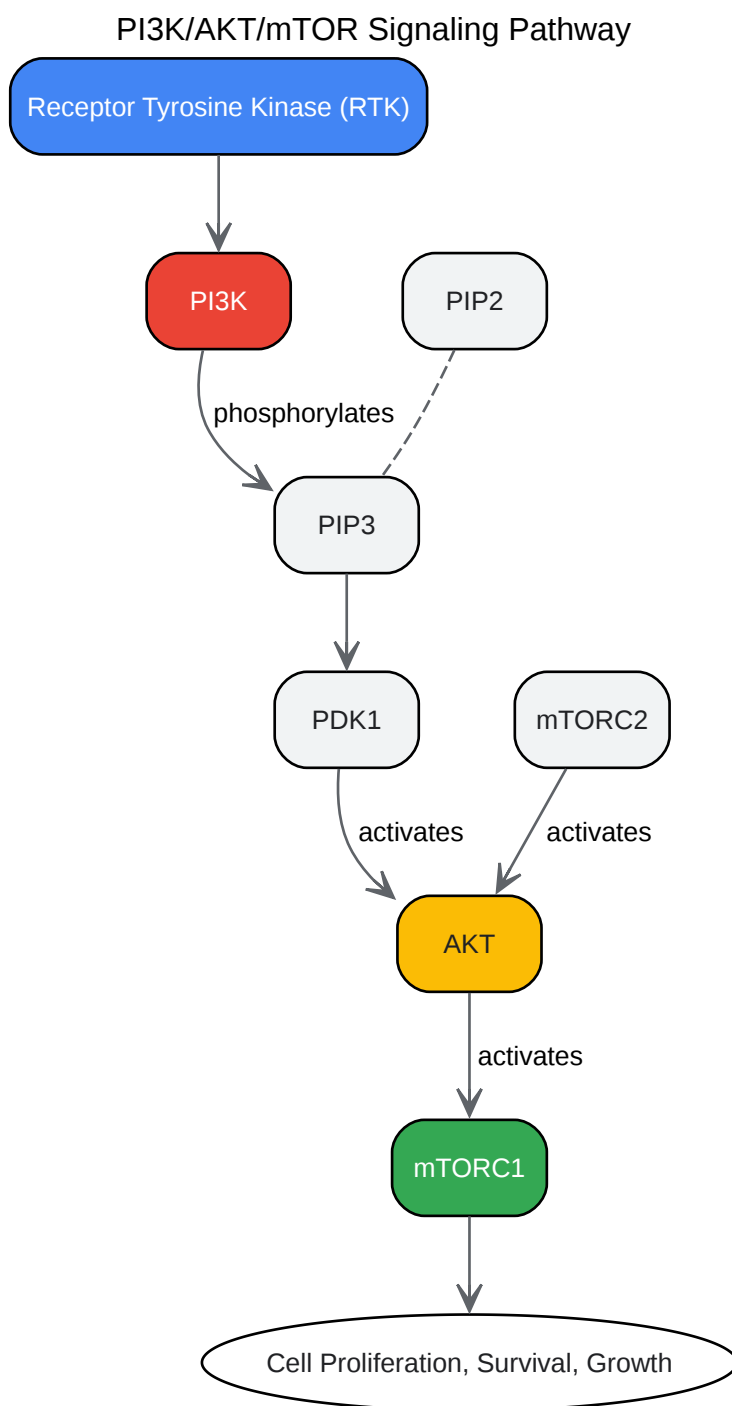


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Caption: A flowchart illustrating the key steps in a typical molecular docking study.

PI3K/AKT/mTOR Signaling Pathway

Several tetrahydroquinoline derivatives have been investigated for their potential to inhibit components of the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell growth and survival.^[1]



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Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

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References

- 1. mdpi.com [mdpi.com]
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